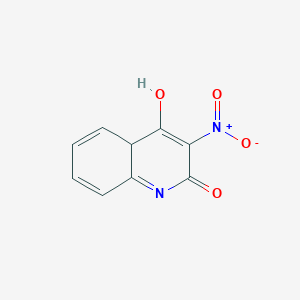![molecular formula C6H2BrN3O2 B12361379 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C6H4BrN3O. It is a derivative of pyrrolopyrimidine and contains a bromine atom at the 7th position.
Vorbereitungsmethoden
The synthesis of 7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves the bromination of pyrrolopyrimidine derivatives. One common method includes the reaction of pyrrolopyrimidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione can be compared with other pyrrolopyrimidine derivatives:
1H,3H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Contains an additional oxygen atom in the ring structure, leading to different chemical properties and applications.
The uniqueness of 7-bromo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione lies in its bromine substitution, which can significantly influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C6H2BrN3O2 |
|---|---|
Molekulargewicht |
228.00 g/mol |
IUPAC-Name |
7-bromopyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H2BrN3O2/c7-2-1-8-4-3(2)9-6(12)10-5(4)11/h1H,(H,10,11,12) |
InChI-Schlüssel |
OTLQJRIWIVXFHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=O)NC(=O)C2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-7-azaspiro[3.5]nonane](/img/structure/B12361302.png)
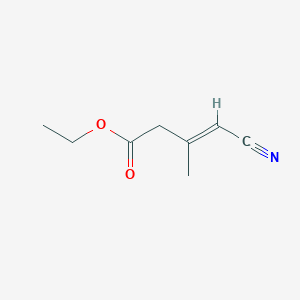

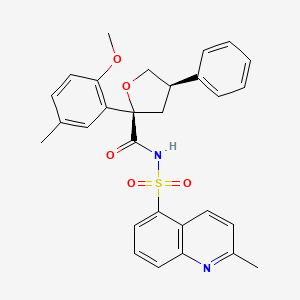

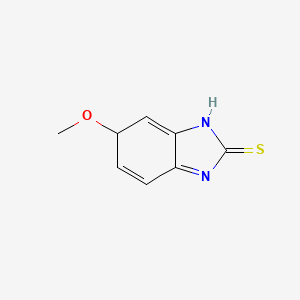
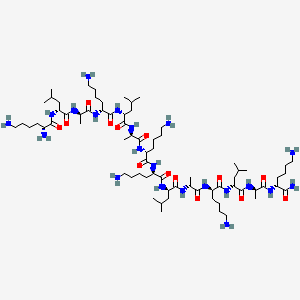
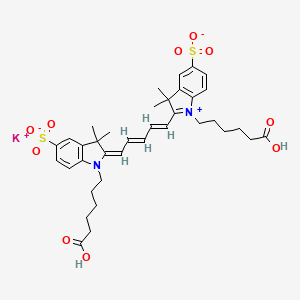

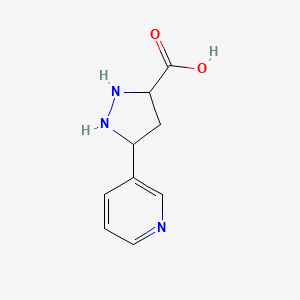
![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
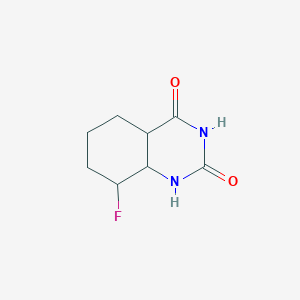
![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)
